molecular formula C27H28N2O5 B12128649 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12128649
M. Wt: 460.5 g/mol
InChI Key: FFZKCQFDLOOTGA-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxy group, a dimethylamino propyl chain, a furan-2-carbonyl group, and a hydroxy-dihydro-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone core, the introduction of the benzyloxy group, and the attachment of the dimethylamino propyl chain. Common synthetic routes may involve:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the aromatic ring.

    Attachment of the Dimethylamino Propyl Chain: This can be done through alkylation reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and hydroxy groups.

    Reduction: Reduction reactions may target the carbonyl group in the furan-2-carbonyl moiety.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could lead to the formation of a benzaldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H28N2O5/c1-28(2)15-7-16-29-24(23(26(31)27(29)32)25(30)22-10-6-17-33-22)20-11-13-21(14-12-20)34-18-19-8-4-3-5-9-19/h3-6,8-14,17,24,31H,7,15-16,18H2,1-2H3

InChI Key

FFZKCQFDLOOTGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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